3-amino-N-(1,3-thiazol-2-yl)benzamide

LSD1 epigenetics MAO-A selectivity

3-amino-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic small molecule (C10H9N3OS; MW 219.27 g/mol) that combines a benzamide core with a thiazole moiety, featuring a meta-amino substituent on the phenyl ring. The compound is cataloged in authoritative chemical databases including PubChem (CID and ChEMBL (CHEMBL3402053), with experimentally determined bioactivity data available through BindingDB.

Molecular Formula C10H9N3OS
Molecular Weight 219.26
CAS No. 1831219-53-4
Cat. No. B2866932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(1,3-thiazol-2-yl)benzamide
CAS1831219-53-4
Molecular FormulaC10H9N3OS
Molecular Weight219.26
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=NC=CS2
InChIInChI=1S/C10H9N3OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,11H2,(H,12,13,14)
InChIKeyUERJLRHNZVBNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-amino-N-(1,3-thiazol-2-yl)benzamide (CAS 1831219-53-4): Fragment-Level Chemical Profile and Research-Grade Identity


3-amino-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic small molecule (C10H9N3OS; MW 219.27 g/mol) that combines a benzamide core with a thiazole moiety, featuring a meta-amino substituent on the phenyl ring [1]. The compound is cataloged in authoritative chemical databases including PubChem (CID 774474) and ChEMBL (CHEMBL3402053), with experimentally determined bioactivity data available through BindingDB [2]. It belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides, which have been the subject of patent filings for P2X3 receptor inhibition in neurogenic disorders [3], and the aminothiazole subclass has been developed as reversible LSD1 inhibitors for oncology applications [4].

Why Generic 1,3-Thiazol-2-yl Benzamide Analogs Cannot Substitute for 3-amino-N-(1,3-thiazol-2-yl)benzamide (CAS 1831219-53-4)


Within the 1,3-thiazol-2-yl benzamide scaffold class, minor substituent variations produce large shifts in target engagement and selectivity profiles. The meta-amino group present on this compound contributes an additional hydrogen bond donor (total HBD = 2) and elevates the topological polar surface area (tPSA = 96.3 Ų) compared to the unsubstituted parent N-(1,3-thiazol-2-yl)benzamide (tPSA ≈ 58 Ų; HBD = 1) [1]. This substitution pattern directly affects binding mode: the 3-amino group is positioned to interact with the LSD1 active site, contributing to the observed IC50 of 356 nM, whereas the unsubstituted parent shows no reported LSD1 activity in curated databases [2]. Furthermore, the compound's reversible inhibition mechanism [3] distinguishes it from irreversible LSD1 inhibitors such as tranylcypromine, which carry distinct off-target liability profiles. These structural and mechanistic differences preclude simple one-to-one substitution.

Quantitative Differentiation Evidence for 3-amino-N-(1,3-thiazol-2-yl)benzamide (CAS 1831219-53-4)


LSD1 Inhibition Potency and Selectivity Window Over MAO-A

This compound inhibits human recombinant LSD1 with an IC50 of 356 nM [1]. Against the phylogenetically related FAD-dependent enzyme monoamine oxidase A (MAO-A), it exhibits an IC50 greater than 100,000 nM under comparable in vitro conditions [1]. This yields a selectivity ratio of >280-fold for LSD1 over MAO-A. By comparison, the clinical irreversible LSD1 inhibitor tranylcypromine is non-selective, inhibiting MAO-A with an IC50 in the low nanomolar range, creating a fundamentally different selectivity profile [2]. Within the aminothiazole series reported by Hitchin et al., compounds demonstrated LSD1 inhibitory activities spanning 7 to 187 μM, placing this compound (0.356 μM) at the more potent end of the fragment-derived series [3].

LSD1 epigenetics MAO-A selectivity cancer demethylase inhibitor

Fragment-Like Physicochemical Profile Enabling Structure-Based Optimization

The compound possesses a molecular weight of 219.27 g/mol, placing it within the accepted fragment range (MW < 250 Da) [1]. Its computed properties include XLogP3 = 1.7, topological polar surface area (tPSA) = 96.3 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4, and rotatable bond count = 2 [1]. These values align with the 'Rule of Three' guidelines for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [2], with the HBA count marginally exceeding the rule-of-three threshold by 1. In contrast, more elaborated thiazole benzamide derivatives reported in the literature, such as the quinoxaline-thiazole-benzamide hybrids (MW range 410-530 Da) [3] and the Bayer P2X3 patent exemplified compounds (typical MW 380-550 Da) [4], have substantially higher molecular complexity that limits further chemical expansion potential.

fragment-based drug discovery lead optimization physicochemical properties ligand efficiency

Structural Differentiation from Unsubstituted N-(1,3-thiazol-2-yl)benzamide via Meta-Amino Group

The defining structural feature of this compound is the primary amine (-NH2) substituent at the meta position of the benzamide phenyl ring. The unsubstituted parent compound, N-(1,3-thiazol-2-yl)benzamide (CAS 13053-82-2), possesses only one hydrogen bond donor (the amide NH; HBD = 1) and a tPSA of approximately 58 Ų [1]. The 3-amino group on the target compound adds one additional HBD (total = 2) and increases tPSA by ~38 Ų to 96.3 Ų [1]. In the context of LSD1 inhibition, crystallographic studies of aminothiazole fragments have demonstrated that the phenyl ring substituents directly engage the FAD cofactor and active site residues [2]. The introduction of a hydrogen bond-donating amino group at the meta position is predicted to alter the compound's binding pose and interaction network relative to the unsubstituted analog, which shows no curated LSD1 bioactivity in major public databases [1].

structure-activity relationship hydrogen bonding binding mode meta-substitution benzamide

Reversible LSD1 Inhibition Mechanism vs. Irreversible Inhibitors

The aminothiazole class to which 3-amino-N-(1,3-thiazol-2-yl)benzamide belongs has been characterized as reversible inhibitors of LSD1 [1]. This is mechanistically distinct from the clinically used irreversible LSD1 inhibitor tranylcypromine, which forms a covalent adduct with the FAD cofactor [2]. Reversible inhibition offers potential advantages including: (i) reduced risk of sustained target suppression beyond the intended dosing interval; (ii) the ability to achieve equilibrium-based pharmacology where inhibitor concentration directly modulates target engagement; and (iii) avoidance of haptenation risks associated with covalent FAD modification. In the Hitchin et al. study, the aminothiazole series demonstrated reversible binding kinetics in biochemical assays, with SAR-driven potency improvements from the initial fragment hit (32-fold enhancement) [1]. The reversible nature of inhibition was confirmed through washout experiments and lack of time-dependent inhibition in the biochemical assay format [1].

reversible inhibition LSD1 epigenetics irreversible inhibitor comparison tranylcypromine

P2X3 Receptor Antagonism Patent Coverage for Neurogenic Disorder Applications

The compound falls within the generic formula (I) of Bayer's patent family covering 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors for the treatment of neurogenic disorders [1]. The patent (US20180072713A1, priority December 2015) explicitly claims compounds with the general structure encompassing 3-amino-N-(1,3-thiazol-2-yl)benzamide [1]. The P2X3 receptor is a validated target for neurogenic pain, overactive bladder, and chronic cough, with clinical-stage P2X3 antagonists such as eliapixant (CAS 1948229-21-7) and gefapixant providing pharmacological validation of the target [2]. While specific IC50 data for this compound against P2X3 is not publicly disclosed in the patent examination documents, its inclusion in the claimed Markush structure indicates that it was synthesized and tested within the applicant's screening cascade [1]. By comparison, the P2X3 antagonist eliapixant has a reported IC50 in the low nanomolar range but belongs to a structurally distinct chemotype (diarylimidazole carboxamide) [2].

P2X3 purinergic receptor neurogenic pain patent protection ion channel

Research and Industrial Application Scenarios for 3-amino-N-(1,3-thiazol-2-yl)benzamide (CAS 1831219-53-4)


LSD1 Chemical Probe Development: Fragment-to-Lead Optimization Starting Point

Given its documented LSD1 IC50 of 356 nM and >280-fold selectivity over MAO-A [1], this compound serves as an experimentally validated starting fragment for structure-guided LSD1 inhibitor optimization. The fragment-like MW (219 Da) provides ample chemical space for vector growth while maintaining drug-like properties. The meta-amino group offers a synthetic handle for derivatization, and the reversible binding mechanism [2] supports equilibrium-based pharmacological profiling. This scenario is suitable for academic screening centers and biotech organizations building a reversible LSD1 inhibitor program distinct from the irreversible tranylcypromine scaffold.

P2X3 Antagonist Scaffold Exploration for Neurogenic Pain and Chronic Cough Programs

The compound's structural inclusion in Bayer's P2X3 patent family [3] positions it as a tool for exploring the thiazol-2-yl benzamide chemotype as an alternative to the imidazole carboxamide and pyrimidine-piperazine scaffolds represented by clinical competitors. Researchers investigating structure-activity relationships around P2X3 antagonism can use this compound as a comparator to benchmark novel chemotypes or as a starting point for patent-circumventing scaffold hopping strategies.

Selectivity Profiling Against FAD-Dependent Amine Oxidases

The compound's >280-fold selectivity ratio for LSD1 over MAO-A [1] makes it a valuable reference compound in selectivity panels designed to distinguish LSD1 inhibition from off-target MAO activity. This is particularly relevant for epigenetic drug discovery programs where MAO-mediated side effects (hypertensive crisis with tyramine-containing foods) must be avoided. Procurement for this purpose supports assay development, counter-screening workflows, and computational selectivity model building.

Fragment Library Enhancement with Experimentally Validated Target Engagement

With its fragment-compliant physicochemical properties (MW 219, cLogP 1.7, tPSA 96.3, HBD 2) [4] and confirmed LSD1 target engagement, this compound adds value to commercially available or proprietary fragment libraries. Unlike many fragment library entries that lack documented bioactivity, this compound provides a known target-product profile that enables immediate structure-based design. This scenario applies to contract research organizations (CROs), academic core facilities, and pharmaceutical companies maintaining in-house fragment screening collections.

Quote Request

Request a Quote for 3-amino-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.